molecular formula C23H40N2S B3337390 1-Hexadecyl-3-phenylthiourea CAS No. 6312-79-4

1-Hexadecyl-3-phenylthiourea

Cat. No.: B3337390
CAS No.: 6312-79-4
M. Wt: 376.6 g/mol
InChI Key: AGGCPIHYQNXMTR-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-phenylthiourea is an organosulfur compound belonging to the thiourea family. It is characterized by a long hexadecyl chain and a phenyl group attached to the thiourea moiety. Thiourea derivatives, including this compound, have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-phenylthiourea can be synthesized through the reaction of hexadecylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Hexadecyl-3-phenylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-phenylthiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.

    Pathways Involved: It modulates oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes. .

Comparison with Similar Compounds

  • 1-Hexadecyl-3-phenylthiourea
  • 1-Dodecyl-3-phenylthiourea
  • 1-Cyclohexyl-3-phenylthiourea
  • 1-Butyl-3-phenylthiourea

Comparison: this compound is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring lipid solubility and membrane interactions .

Properties

IUPAC Name

1-hexadecyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(26)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCPIHYQNXMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979088
Record name N'-Hexadecyl-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-79-4
Record name NSC40509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Hexadecyl-N-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HEXADECYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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